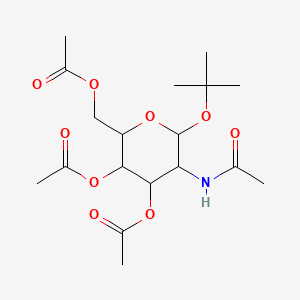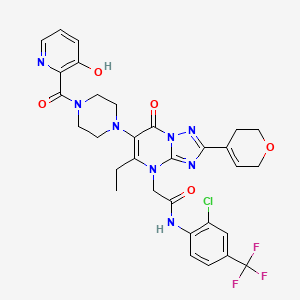![molecular formula C9H11N4O3+ B11708852 3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves several steps. One common method includes the reaction of nicotinamide with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium: This compound has a similar pyridinium structure but with different substituents, leading to distinct chemical and biological properties.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: Another related compound with different functional groups, used in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C9H11N4O3+ |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
1-[2-(carbamoylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c10-8(15)6-2-1-3-13(4-6)5-7(14)12-9(11)16/h1-4H,5H2,(H4-,10,11,12,14,15,16)/p+1 |
Clé InChI |
ACJYTVFQGQXDTM-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)NC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
